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Compound of Interest

2-Methyl-4-nitrobenzenesulfonyl
Compound Name:
chloride

Cat. No.: B1594758

Ein technischer Leitfaden fur Forscher, Wissenschaftler und Fachleute der
Arzneimittelentwicklung

Zusammenfassung fiir die Geschaftsleitung

2-Methyl-4-nitrobenzolsulfonylchlorid ist ein wichtiges Reagenz in der organischen Synthese,
das insbesondere bei der Herstellung von Sulfonamiden und anderen pharmazeutisch
relevanten Molekilen eine entscheidende Rolle spielt. Eine genaue strukturelle Aufklarung und
Reinheitsbewertung ist fur seine effektive Anwendung von entscheidender Bedeutung. Dieser
Leitfaden bietet einen detaillierten Uberblick (iber die spektroskopischen Techniken, die zur
Charakterisierung dieser Verbindung eingesetzt werden: Kernspinresonanzspektroskopie
(NMR), Infrarotspektroskopie (IR) und Massenspektrometrie (MS). Wir prasentieren nicht nur
die erwarteten Spektraldaten, sondern erlautern auch die zugrunde liegenden Prinzipien,
detaillierte experimentelle Protokolle und die kausale Begrindung hinter den methodischen
Entscheidungen. Ziel ist es, Forschern ein robustes Framework fur die Durchfihrung und
Interpretation dieser Analysen an die Hand zu geben und so die wissenschaftliche Integritéat
und Reproduzierbarkeit zu gewahrleisten.

Einfuhrung in 2-Methyl-4-nitrobenzolsulfonylchlorid

2-Methyl-4-nitrobenzolsulfonylchlorid (C7HeCINOa4S) ist eine organische Verbindung mit einer
Molekilmasse von etwa 235,64 g/mol . Seine Struktur, die eine Toluol-Grundstruktur aufweist,
die mit einer Nitrogruppe und einer Sulfonylchloridgruppe substituiert ist, macht es zu einem
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vielseitigen Baustein in der medizinischen Chemie und der organischen Synthese. Die reaktive
Sulfonylchloridgruppe (-SO2CI) ermdglicht die einfache Einfuhrung der 2-Methyl-4-
nitrobenzolsulfonyl-Einheit in verschiedene Molekiile, insbesondere durch Reaktion mit Aminen
zur Bildung von Sulfonamiden.

Die genaue Charakterisierung dieses Reagenzes ist von gréf3ter Bedeutung, um die
erfolgreiche Synthese und die Reinheit der resultierenden Produkte zu gewéhrleisten. Dieser
Leitfaden konzentriert sich auf die drei Saulen der spektroskopischen Analyse zur
Strukturaufklarung.

Kernspinresonanzspektroskopie (NMR)

Die NMR-Spektroskopie ist wohl das leistungsstarkste Werkzeug zur Aufklarung der
Molekulstruktur in Losung. Sie liefert detaillierte Informationen tber die chemische Umgebung,
die Konnektivitat und die raumliche Anordnung von Atomkernen, insbesondere *H (Proton) und
13C_

Expertise & Erfahrung: Die Kausalitat hinter der
Methodik

Die Wahl des deuterierten Losungsmittels ist entscheidend. Chloroform-d (CDCIs) ist eine
haufige Wahl fur unpolare bis méRig polare organische Verbindungen, da es die meisten
Proben gut I6st und sein Restprotonensignal (bei ~7,26 ppm) im Allgemeinen nicht mit den
Signalen der Analyten Uberlappt.[1] Die Konzentration der Probe ist ein Kompromiss: Eine zu
hohe Konzentration kann zu Linienverbreiterung aufgrund von Viskositatseffekten fuhren,
wahrend eine zu niedrige Konzentration lange Messzeiten erfordert, um ein angemessenes
Signal-Rausch-Verhaltnis zu erreichen.[1][2]

Experimentelles Protokoll: *H- und **C-NMR-Analyse

e Probenvorbereitung:

o Wiegen Sie 10-20 mg 2-Methyl-4-nitrobenzolsulfonylchlorid fiir die *H-NMR und 50-100
mg fur die 13C-NMR genau ein.[1][2]

o Lo6sen Sie die Probe in ca. 0,6-0,7 mL deuteriertem Lésungsmittel (z. B. CDCIs) in einem
sauberen, trockenen Flaschchen.[1][3]
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o Uberfiihren Sie die Lésung vorsichtig mit einer Pasteur-Pipette in ein sauberes 5-mm-
NMR-R6hrchen. Feste Partikel sollten herausgefiltert werden, um die Homogenitét des
Magnetfeldes nicht zu beeintrachtigen.[2]

e Geréateeinrichtung:

o Fuhren Sie das NMR-R6hrchen in den Spinner ein und stellen Sie die richtige Tiefe mit
einer Messlehre ein.

o Fuhren Sie die Probe in die Magnetsonde ein.
o Datenerfassung:

o Locking: Das Spektrometer stabilisiert das Magnetfeld, indem es auf das Deuteriumsignal
des Lésungsmittels "lockt".[1]

o Shimming: Die Homogenitat des Magnetfeldes wird durch Anpassen der Shim-Spulen
optimiert, um scharfe, symmetrische Peaks zu erhalten.[1]

o Tuning und Matching: Die Sonde wird auf die Resonanzfrequenz des zu beobachtenden
Kerns (z. B. *H oder 13C) abgestimmt, um die Empfindlichkeit zu maximieren.[1]

o Erfassen Sie das Spektrum mit geeigneten Parametern (z. B. Anzahl der Scans,
Pulswinkel, Relaxationsverzdgerung).

» Datenverarbeitung:
o Fuhren Sie eine Fourier-Transformation der Rohdaten (FID) durch.

o Phasenkorrigieren Sie das Spektrum, um eine flache Basislinie und rein absorptive Peaks
zu erhalten.[4]

o Kalibrieren Sie die chemische Verschiebungsskala anhand des Restlésungsmittelsignals
(CDCls: 7,26 ppm fur *H, 77,16 ppm fur 3C).[3]

o Integrieren Sie die *H-Signale, um die relativen Protonenverhéltnisse zu bestimmen.

Vorhergesagte Spektraldaten und Interpretation
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Die folgenden Tabellen fassen die vorhergesagten *H- und 3C-NMR-Spektraldaten fir 2-
Methyl-4-nitrobenzolsulfonylchlorid zusammen. Diese Vorhersagen basieren auf etablierten
Inkrementberechnungen und Datenbankvergleichen.

Tabelle 1: Vorhergesagte *H-NMR-Daten (CDClIs, 400 MHZz)

Chemische
Verschiebung Multiplizitat Integration Zuordnung Begriindung

(ppm)

ortho zur stark
elektronenziehen
~8.6-8.8 d 1H H-3 den NOz2-Gruppe
und meta zur
SO2CI-Gruppe.

ortho zur SO2ClI-

Gruppe und
~8.2-84 dd 1H H-5

meta zur NO2-

Gruppe.

ortho zur

Methylgruppe

und meta zu
~76-7.8 d 1H H-6 ]

beiden

elektronenziehen

den Gruppen.

Aliphatische
Methylgruppe,
die an den
~28-3.0 s 3H CHs ]
aromatischen
Ring gebunden

ist.

Tabelle 2: Vorhergesagte 13C-NMR-Daten (CDCls, 100 MHz)
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Chemische Verschiebung

Zuordnung Begriindung
(ppm)
Direkt an die stark
~ 150 - 152 C-4 entschirmende NO2-Gruppe
gebunden.
Direkt an die entschirmende
~ 145 - 147 C-1
SO2CI-Gruppe gebunden.
Direkt an die Methylgruppe
~142 - 144 C-2 yigrupe
gebunden.
~130-132 C-6 Aromatische CH-Gruppe.
~125-127 C-5 Aromatische CH-Gruppe.
~120- 122 C-3 Aromatische CH-Gruppe.
~20-22 CHs Aliphatische Methylgruppe.
Visualisierung des Arbeitsablaufs
[ Probenvorbereitung % Datenerfassung Datenverarbeitung
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Bildunterschrift: Schematischer Arbeitsablauf fir die NMR-Analyse.

Infrarotspektroskopie (IR)

Die IR-Spektroskopie ist eine schnelle und effektive Technik zur Identifizierung funktioneller
Gruppen in einem Molekdl. Sie basiert auf der Absorption von Infrarotstrahlung, die
Schwingungen von kovalenten Bindungen anregt.
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Expertise & Erfahrung: Die Kausalitat hinter der
Methodik

Fur feste Proben ist die KBr-Pellet-Methode ein Standardverfahren.[5] Kaliumbromid (KBr) wird
verwendet, weil es fur IR-Strahlung im typischen Analysebereich (4000-400 cm~1) transparent
ist.[5][6] Es ist entscheidend, dass sowohl die Probe als auch das KBr extrem trocken sind, da
Wasser starke und breite Absorptionsbanden aufweist, die wichtige Bereiche des Spektrums
verdecken kénnen.[5] Die Probe muss sehr fein mit dem KBr vermahlen werden, um die
Lichtstreuung zu minimieren, die sonst zu einer geneigten Basislinie und ungenauen Peaks
fuhren wirde.[5]

Experimentelles Protokoll: IR-Analyse mittels KBr-Pellet

e Materialvorbereitung:

o Trocknen Sie spektroskopisch reines KBr-Pulver fir 2-3 Stunden bei 110 °C, um
Feuchtigkeit zu entfernen. Lagern Sie es bis zur Verwendung in einem Exsikkator.[5][6]

» Probenvorbereitung:

o Wiegen Sie ca. 1-2 mg 2-Methyl-4-nitrobenzolsulfonylchlorid und 200-300 mg
getrocknetes KBr ab.[5][7]

o Vermahlen Sie die Probe und das KBr in einem Achatmorser grindlich zu einem feinen,
homogenen Pulver.[5][7]

o Pellet-Herstellung:
o Uberfiihren Sie das Pulver in eine Pelletpresse.

o Legen Sie fur 1-2 Minuten einen Druck von 8-10 Tonnen an, um eine dinne, transparente
oder gleichmafRig durchscheinende Scheibe zu formen.[5][8]

o Datenerfassung:

o Erfassen Sie ein Hintergrundspektrum mit einem reinen KBr-Pellet, um atmospharische
Stérungen (COz2, H20) und KBr-eigene Absorptionen zu subtrahieren.[5]
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o Platzieren Sie das Proben-Pellet im Strahlengang des FTIR-Spektrometers und erfassen
Sie das Spektrum.

Erwartete Spektraldaten und Interpretation

Tabelle 3: Charakteristische IR-Absorptionsbanden

Funktionelle

Wellenzahl (cm~?) Intensitat Schwingungstyp
Gruppe
: C-H- : :
~ 3100 - 3000 Mittel ) Aromatischer Ring[9]
Streckschwingung
: C=C- : :
~ 1600 & 1500 Mittel Aromatischer Ring[10]

Streckschwingung

Asymmetrische NO2- )
~ 1530 - 1500 Stark ] Nitrogruppe
Streckschwingung

Symmetrische NO2- )
~ 1350 - 1330 Stark ] Nitrogruppe
Streckschwingung

Asymmetrische S=0- )
~ 1380 - 1360 Stark ) Sulfonylchlorid
Streckschwingung

Symmetrische S=0O- )
~1190-1170 Stark ] Sulfonylchlorid
Streckschwingung

S-ClI-
~ 600 - 500 Stark ] Sulfonylchlorid
Streckschwingung

Die Anwesenheit der starken Banden fir die Nitro- und Sulfonylchloridgruppen ist fur die
Bestatigung der Struktur von entscheidender Bedeutung.

Visualisierung des Arbeitsablaufs
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Bildunterschrift: Schematischer Arbeitsablauf fir die IR-Analyse.

Massenspektrometrie (MS)

Die Massenspektrometrie bestimmt das Masse-zu-Ladung-Verhaltnis (m/z) von lonen. Sie
liefert die exakte Molekilmasse und strukturelle Informationen durch die Analyse von
Fragmentierungsmustern.

Expertise & Erfahrung: Die Kausalitat hinter der
Methodik

Die Elektronenstof3ionisation (EI) ist eine "harte" lonisierungstechnik, die zu einer umfassenden
Fragmentierung fuhrt.[11][12] Dies ist auf3erst nutzlich fur die Strukturaufklarung, da das
resultierende Fragmentierungsmuster wie ein molekularer "Fingerabdruck" ist.[13] Die Methode
erfordert, dass die Probe flichtig ist, was fur 2-Methyl-4-nitrobenzolsulfonylchlorid durch
Erhitzen im Einlasssystem erreicht werden kann.[14] Die Elektronenenergie wird
standardmafig auf 70 eV eingestellt, da dies reproduzierbare Spektren liefert und die
Fragmentierung maximiert.[14][15]

Experimentelles Protokoll: ElektronenstoR3-
Massenspektrometrie (EI-MS)
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e Probenvorbereitung:

o Ldsen Sie eine kleine Menge (<< 1 mg) der Probe in einem flichtigen Lésungsmittel (z. B.
Dichlormethan oder Aceton).

e Probenzufihrung:

o Injizieren Sie die Probenlésung in das Einlasssystem des Massenspektrometers (z. B.
Uber einen GC-Einlass oder eine direkte Einlasssonde).

o Das Losungsmittel wird verdampft und abgepumpt, sodass die gasférmigen
Analytmolekiile zurtickbleiben.[13]

« lonisation und Analyse:

o Die gasformigen Molekile treten in die lonenquelle ein und werden von einem Strahl
hochenergetischer (70 eV) Elektronen getroffen.[14]

o Dabei entsteht ein Molekilion (M*") und verschiedene Fragmentionen.

o Die lonen werden in einem elektrischen Feld beschleunigt und im Massenanalysator nach

ihrem m/z-Verhaltnis getrennt.
o Detektion:

o Die getrennten lonen treffen auf einen Detektor, der ein Massenspektrum erzeugt — eine
Auftragung der relativen Haufigkeit gegen das m/z-Verhaltnis.

Erwartete Spektraldaten und Interpretation

Tabelle 4: Erwartete Hauptfragmente im EI-Massenspektrum
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Mogliche Begriindung des
m/z-Wert .
Fragmentzuordnung Fragmentierungsverlaufs
Molekulion (Isotopenmuster
235/237 [M]*" (C7HeCINOaS)+ aufgrund von 3>CI/37Cl
erwartet)
200 [M-CIJ* Verlust eines Chlorradikals
189 [M-NO2]* Verlust von Stickstoffdioxid
Verlust der
136 [M - SO2CI* _
Sulfonylchloridgruppe
) Toluol-Kation nach Verlust von
90 [C7He]*
NO:2 und SOz
Cyclopentadienyl-Kation, ein
65 [CsHs]* haufiges Fragment von

Benzolderivaten

Die Beobachtung des Molekilions bei m/z 235 (und 237 im Verhaltnis von ca. 3:1) bestéatigt die
Molekllmasse. Die Fragmentierungsmuster, wie der Verlust von -Cl, -NO2z und -SO2Cl, liefern
starke Beweise fur die Anwesenheit dieser funktionellen Gruppen.

Visualisierung des Arbeitsablaufs
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Bildunterschrift: Schematischer Arbeitsablauf fir die Massenspektrometrie-Analyse.

Integrierte spektroskopische Analyse
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Obwohl jede Technik fur sich genommen wertvolle Informationen liefert, liegt die wahre Starke
in der Kombination der Daten.

o MS liefert die exakte Molekilmasse (m/z 235/237) und bestatigt die elementare
Zusammensetzung.

IR identifiziert eindeutig die funktionellen Gruppen (-NOz, -SO2ClI, aromatischer Ring).

e NMR (*H und 3C) fugt die Puzzleteile zusammen, indem es die genaue Anordnung dieser
Gruppen und der Wasserstoffatome am aromatischen Ring aufzeigt und so die Konstitution
des Isomers bestatigt.

Durch die Synthese dieser drei orthogonalen Datensatze kann die Struktur von 2-Methyl-4-
nitrobenzolsulfonylchlorid eindeutig und mit einem hohen Maf3 an Sicherheit bestatigt werden.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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